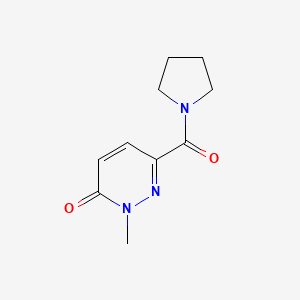
N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and evaluation of novel compounds containing oxazolyl and sulfonyl groups, such as N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine, have garnered interest due to their potential applications in medicinal chemistry and materials science. These compounds are synthesized for their unique properties and potential biological activities, including antiviral and antitubercular activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from aromatic ketones and aldehydes, leading to the formation of oxazolyl derivatives through processes such as condensation, cyclodehydration, and amidation. For instance, the synthesis of similar sulfonyl and oxazolyl-containing compounds involves the reaction of aromatic ketone with hydroxylamine, followed by condensation with formaldehyde and benzocaine or sulphanilamide to yield the desired products (Dighe, Mahajan, Maste, & Bhat, 2012).
Molecular Structure Analysis
The molecular structure of related compounds often features a combination of sulfonyl, chlorophenyl, and oxazolyl groups, which contribute to the compound's reactivity and potential biological activity. The detailed molecular structure can be determined using techniques such as X-ray crystallography, which provides insight into the conformation, bonding, and stereochemistry of the compound (Rizzoli, Vicini, & Incerti, 2009).
Chemical Reactions and Properties
Compounds containing the oxazolyl and sulfonyl groups participate in various chemical reactions, including nucleophilic substitution, amidation, and electrophilic aromatic substitution. These reactions are pivotal in modifying the chemical structure to achieve desired physical and biological properties. The presence of sulfonyl and oxazolyl groups can significantly influence the compound's reactivity towards different reagents and conditions.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application and synthesis. For example, the crystal packing, hydrogen bonding, and π-π stacking interactions in these compounds can affect their solubility and stability (Rizzoli, Vicini, & Incerti, 2009).
科学的研究の応用
Synthesis and Biological Activity
- Research indicates the synthesis and antiviral activity of various sulfonamide derivatives, including compounds similar to N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine. For example, a study by Chen et al. (2010) detailed the synthesis of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and their potential anti-tobacco mosaic virus activity (Chen et al., 2010).
Antimicrobial Properties
- Compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, which is structurally related to the chemical , have been studied for their antimicrobial properties. Apostol et al. (2021) synthesized novel valine-derived compounds with this moiety and evaluated their antimicrobial activity and toxicity, showing potential against Gram-positive bacteria and C. albicans (Apostol et al., 2021).
Synthetic Methodologies
- Various synthetic methodologies relevant to the production of such sulfonamides have been explored. Kornienko et al. (2014) focused on the synthesis of derivatives of 4-benzylsulfanyl-1,3-oxazole and 1,3-thiazole using available amidophenacylating reagents, a process that could be pertinent to the synthesis of N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine (Kornienko et al., 2014).
Intermolecular Amination
- The compound's potential use in intermolecular amination processes has been explored. Fan et al. (2009) described an efficient transition-metal-free intermolecular benzylic amidation with sulfonamides, a process that may be relevant for compounds like N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine (Fan et al., 2009).
特性
IUPAC Name |
N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O3S/c23-16-10-12-17(13-11-16)30(27,28)22-21(25-14-15-6-2-1-3-7-15)29-20(26-22)18-8-4-5-9-19(18)24/h1-13,25H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDBSIBPUZHILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2493775.png)
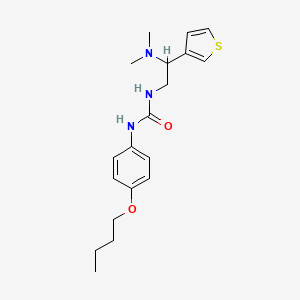
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2493777.png)
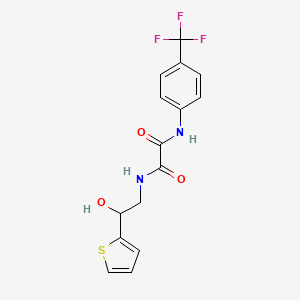
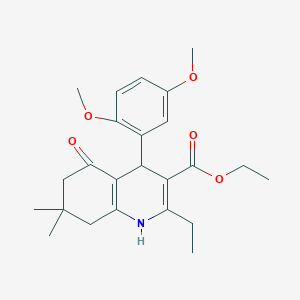
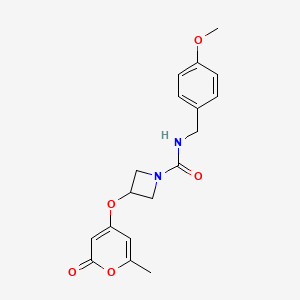
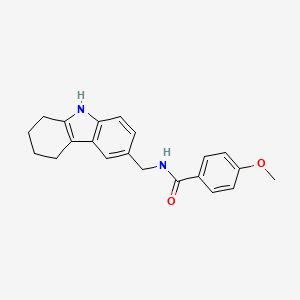

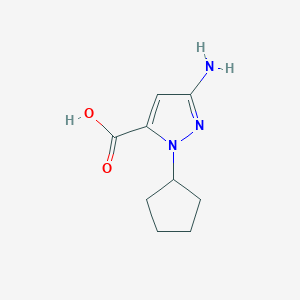
![1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis](/img/structure/B2493788.png)
![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493789.png)


